molecular formula C17H29NO B167131 2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol CAS No. 88-27-7

2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol

Cat. No.: B167131
CAS No.: 88-27-7
M. Wt: 263.4 g/mol
InChI Key: VMZVBRIIHDRYGK-UHFFFAOYSA-N
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Description

2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol is a hindered phenolic compound known for its antioxidant properties. It is commonly used to stabilize lubricant oils and prevent oxidation, thereby extending the life of various products .

Mechanism of Action

Target of Action

The primary target of 2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol, also known as Ethyl 703, is the oxidative processes in various substances. This compound is a hindered phenolic compound that is primarily used as an antioxidant .

Mode of Action

Ethyl 703 acts as an antioxidant by inhibiting the oxidation process. Oxidation is a chemical reaction that can produce free radicals, leading to chain reactions that may damage the cells of organisms. Ethyl 703, as an antioxidant, terminates these chain reactions by removing free radical intermediates and inhibiting other oxidation reactions by being oxidized itself .

Biochemical Pathways

By inhibiting these pathways, Ethyl 703 can prevent the harmful effects of oxidation on various substances .

Pharmacokinetics

Therefore, factors such as solubility, stability, and reactivity would play a significant role in its bioavailability .

Result of Action

The primary result of Ethyl 703’s action is the stabilization of substances against oxidative damage. By acting as an antioxidant, it can protect these substances from the harmful effects of free radicals and other reactive species produced during oxidation .

Action Environment

The effectiveness of Ethyl 703 can be influenced by various environmental factors. For instance, the presence of other substances, pH levels, temperature, and light exposure can all affect its stability and antioxidant activity .

Preparation Methods

The synthesis of 2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol typically involves a multi-step chemical process. The initial step includes the condensation of phenol with 2,6-di-tert-butylphenol. This is followed by a reaction with dimethylamine to produce the final compound . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol undergoes various chemical reactions, including:

Scientific Research Applications

2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as an antioxidant in various chemical formulations to prevent oxidation.

    Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.

    Medicine: Research into its potential therapeutic effects, particularly in preventing oxidative damage in biological systems, is ongoing.

    Industry: It is widely used in the stabilization of lubricants, rubber, and synthetic resins

Comparison with Similar Compounds

2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol is unique due to its specific structure, which provides steric hindrance and enhances its antioxidant properties. Similar compounds include:

These compounds share antioxidant properties but differ in their specific applications and effectiveness due to structural differences.

Properties

IUPAC Name

2,6-ditert-butyl-4-[(dimethylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO/c1-16(2,3)13-9-12(11-18(7)8)10-14(15(13)19)17(4,5)6/h9-10,19H,11H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZVBRIIHDRYGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044997
Record name 2,6-Di-tert-butyl-4-[(dimethylamino)methyl]phenol
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Molecular Weight

263.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylethyl)-
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CAS No.

88-27-7
Record name 2,6-Di-tert-butyl-α-(dimethylamino)-p-cresol
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Record name Ethyl 703
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Record name Ethyl 703
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Record name Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylethyl)-
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Record name 2,6-Di-tert-butyl-4-[(dimethylamino)methyl]phenol
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Record name 2,6-di-tert-butyl-α-dimethylamino-p-cresol
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Record name 2,6-DI-TERT-BUTYL-4-(DIMETHYLAMINO)METHYLPHENOL
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Synthesis routes and methods

Procedure details

Upon intermixing of 2,6-di-tert.butyl-4-methylphenol, formaldehyde and dimethylamine in an alcoholic medium at a temperature within the range of from 80° to 90° C. a condensation reaction occurs resulting in the formation of N,N-dimethyl-3,5-di-tert.butyl-4-hydroxybenzylamine. Along with the latter, formed are readily-volatile reaction products, i.e., water and bis-amine. In addition, alcohol is contained in the reaction mass. The thus-selected temperature range is optimal. When temperature is decreased below the lower limit, the reaction rate of condensation is substantially reduced. Upon increasing temperature above 90° C., decomposition of the Mannich base is observed.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key applications of 2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol?

A1: this compound is primarily recognized for its antioxidant properties. Research indicates its effectiveness as a multifunctional additive in polyol lube base oils. [] It exhibits excellent antioxidant performance, determined through the rotating bomb oxidation test (RBOT) following ASTM D2272 standards. [] Additionally, it demonstrates moderate anticorrosion properties and acts as an antiwear and antifriction agent in these oils. [] Furthermore, this compound is incorporated into flame-retardant cable sheath materials, enhancing their oxidation resistance and overall performance. []

Q2: What is the molecular structure of this compound and how is it characterized?

A2: this compound (C17H29NO) is a hindered phenol derivative. [] Its structure comprises a phenol ring with two tert-butyl groups at the 2 and 6 positions, and a dimethylaminomethyl group at the 4 position. Characterization techniques employed include elemental analysis (CHN), UV-vis, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy, and thermogravimetry (TG). [] Single crystal growth and characterization have also been achieved using the vertical Bridgman method. []

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